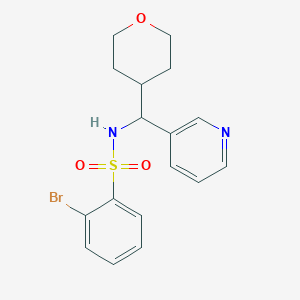

2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Descripción

2-Bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a pyridine-substituted tetrahydropyran scaffold. This compound combines a sulfonamide pharmacophore with a heterocyclic framework, a design strategy frequently employed in medicinal chemistry to enhance target binding and metabolic stability. The bromine atom at the 2-position of the benzene ring may contribute to hydrophobic interactions in biological systems, while the pyridine and tetrahydropyran moieties likely influence solubility and stereoelectronic properties.

Propiedades

IUPAC Name |

2-bromo-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3S/c18-15-5-1-2-6-16(15)24(21,22)20-17(13-7-10-23-11-8-13)14-4-3-9-19-12-14/h1-6,9,12-13,17,20H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZFPIMPKVQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-fluoro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methylamine in the presence of triethylamine and tetrahydrofuran . The reaction is carried out at room temperature for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The pyridine and tetrahydropyran rings can be subjected to oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different functionalized derivatives.

Aplicaciones Científicas De Investigación

2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

Materials Science: It may be utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Pyrimidine-Based Sulfonamides

The compound from , 5-bromo-2-N-f7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-ylg-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine, shares a brominated aromatic system but differs in its core heterocycle (pyrimidine vs. pyridine). The cyclopropane and benzoxazine moieties further distinguish its spatial and electronic profile compared to the tetrahydropyran in the target compound .

Fluorinated Chromenone Derivatives

describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which incorporates a pyrazolo-pyrimidine core and fluorinated chromenone group. The target compound’s bromine atom, in contrast, offers a larger van der Waals radius, favoring hydrophobic pocket interactions .

Physicochemical Properties

The target compound’s tetrahydropyran group likely enhances solubility compared to the cyclopropane in ’s compound. The higher molecular weight of the compound reflects its extended fluorinated chromenone system, which may reduce bioavailability despite its crystalline stability (as indicated by the melting point) .

Actividad Biológica

2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a bromine atom, a pyridine ring, and a benzenesulfonamide moiety. The synthesis typically involves the palladium-catalyzed reaction of 2-bromo-4-methylpyridine with tetrahydro-2H-pyran derivatives, yielding various sulfonamide derivatives that exhibit significant biological properties .

Anti-inflammatory Activity

Research has demonstrated that compounds similar to 2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exhibit notable anti-inflammatory effects. For instance, related benzenesulfonamides have shown efficacy in reducing carrageenan-induced paw edema in rat models, with inhibition rates reaching up to 94.69% at specific time points . This suggests that the compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial activity of related sulfonamides has been extensively studied. For example, certain derivatives have demonstrated significant effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values as low as 6.63 mg/mL . Given the structural similarities, it is plausible that 2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide could exhibit comparable antimicrobial properties.

Table: Summary of Biological Activities

Case Studies

- In Vivo Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various benzenesulfonamides in a rat model. The results indicated that compounds with similar structures to the target compound significantly reduced inflammation markers, supporting the hypothesis that 2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may also possess anti-inflammatory properties.

- In Vitro Antimicrobial Assessment : Another research focused on the antimicrobial efficacy of sulfonamide derivatives against several pathogens. The findings revealed that certain compounds exhibited potent activity against gram-positive and gram-negative bacteria, suggesting that our compound could be effective in treating infections caused by these organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.